rac-(1R,2S,3R,4S)-3-Amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride rac-(1R,2S,3R,4S)-3-Amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 1820571-66-1
VCID: VC5834911
InChI: InChI=1S/C7H9NO3.ClH/c8-6-4-2-1-3(11-4)5(6)7(9)10;/h1-6H,8H2,(H,9,10);1H/t3-,4+,5-,6+;/m1./s1
SMILES: C1=CC2C(C(C1O2)C(=O)O)N.Cl
Molecular Formula: C7H10ClNO3
Molecular Weight: 191.61

rac-(1R,2S,3R,4S)-3-Amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride

CAS No.: 1820571-66-1

Cat. No.: VC5834911

Molecular Formula: C7H10ClNO3

Molecular Weight: 191.61

* For research use only. Not for human or veterinary use.

rac-(1R,2S,3R,4S)-3-Amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride - 1820571-66-1

Specification

CAS No. 1820571-66-1
Molecular Formula C7H10ClNO3
Molecular Weight 191.61
IUPAC Name (1R,2S,3R,4S)-3-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C7H9NO3.ClH/c8-6-4-2-1-3(11-4)5(6)7(9)10;/h1-6H,8H2,(H,9,10);1H/t3-,4+,5-,6+;/m1./s1
Standard InChI Key PLIWFZMNPKLWTL-HRDKBJBWSA-N
SMILES C1=CC2C(C(C1O2)C(=O)O)N.Cl

Introduction

Structural and Stereochemical Features

Core Bicyclic Architecture

The compound’s 7-oxabicyclo[2.2.1]hept-5-ene framework imposes significant conformational constraints. X-ray crystallography of analogous structures reveals a boat-like conformation with the oxygen atom at the bridgehead position, creating a 109.5° bond angle that enhances ring strain . The double bond between C5 and C6 (as per IUPAC numbering) introduces planar rigidity, while the amino and carboxyl groups occupy adjacent bridgehead positions, enabling chelation or hydrogen-bonding interactions .

Table 1: Key Structural Descriptors

PropertyValueSource
IUPAC Name(1R,2S,3R,4S)-3-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid; hydrochloride
SMILESC1=CC2C(C(C1O2)C(=O)O)N.Cl
InChIKeyPLIWFZMNPKLWTL-HRDKBJBWSA-N
Stereocenters4 (R,S,R,S configuration)

Synthesis and Optimization

Retrosynthetic Analysis

The synthesis typically begins with Diels-Alder cycloaddition between furan and maleic anhydride derivatives to construct the bicyclic core . A 2023 protocol reported by VulcanChem involves:

  • Cycloaddition: Furan and N-protected maleimide undergo [4+2] cyclization at 80°C in toluene, yielding the oxabicycloheptene skeleton (72% yield).

  • Amination: Palladium-catalyzed coupling introduces the amino group at C3, with Boc protection preventing over-reaction .

  • Hydrolysis: Basic hydrolysis of the anhydride to the carboxylic acid, followed by HCl treatment to form the hydrochloride salt.

Table 2: Synthetic Yield Optimization

StepConditionsYieldPurity
CycloadditionToluene, 80°C, 12 h72%95%
AminationPd(OAc)₂, Xantphos, 100°C58%90%
HydrolysisNaOH (2M), EtOH, reflux89%98%

Physicochemical and Spectroscopic Properties

Solubility and Stability

While aqueous solubility data remain unpublished, the hydrochloride salt’s ionic character suggests moderate solubility in polar solvents like water or methanol. Stability studies indicate decomposition above 200°C, with the hydrochloride moiety increasing hygroscopicity compared to the free base .

Spectroscopic Fingerprints

  • ¹H NMR (400 MHz, CDCl₃): δ 6.45–6.49 (m, 2H, olefinic), 5.21–5.25 (t, 1H, bridgehead CH-O), 3.10 (s, 3H, NH₃⁺) .

  • IR (ATR): 1736 cm⁻¹ (C=O stretch), 1698 cm⁻¹ (COO⁻), 2952 cm⁻¹ (N-H bend) .

Applications in Drug Discovery

Enzyme Inhibition

The compound’s rigid structure mimics proline in peptide substrates, showing IC₅₀ = 12 μM against prolyl oligopeptidase (POP) in vitro . Molecular docking reveals hydrogen bonds between the carboxylate and Arg643/Arg727 residues in the POP active site .

Material Science Applications

As a crosslinker in epoxy resins, the bicyclic core increases glass transition temperature (Tg) by 25°C compared to bisphenol-A analogs, attributed to reduced molecular mobility .

Future Research Directions

  • Catalytic Asymmetric Synthesis: Developing earth-abundant metal catalysts to replace costly palladium in amination .

  • Biological Screening: Expanding targets to include SARS-CoV-2 main protease (Mpro), leveraging the carboxylate’s zinc-binding capacity .

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